Mniopetal E

HIV-1 reverse transcriptase antiviral screening natural product

Mniopetal E is a drimane-type sesquiterpenoid natural product first isolated from the fermentation broth of the basidiomycete fungus Mniopetalum sp. 87256 in 1994.

Molecular Formula C15H20O6
Molecular Weight 296.31 g/mol
CAS No. 158761-02-5
Cat. No. B232901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal E
CAS158761-02-5
Synonymsmniopetal E
Molecular FormulaC15H20O6
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C
InChIInChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3/t8-,9-,10+,11-,12-,15+/m0/s1
InChIKeyFCQQCKZJCMQQPN-DKCZEEBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mniopetal E (CAS 158761-02-5): A Drimane Sesquiterpenoid Reverse Transcriptase Inhibitor


Mniopetal E is a drimane-type sesquiterpenoid natural product first isolated from the fermentation broth of the basidiomycete fungus Mniopetalum sp. 87256 in 1994 [1]. It belongs to the mniopetal family (A–F), which are characterized by a tricyclic octahydronaphthalene core bearing a γ-hydroxy-γ-lactone moiety [2]. The compound is recognized for its ability to inhibit RNA-directed DNA polymerases (reverse transcriptases, RTs) of several RNA viruses, most notably HIV-1 [3]. With a molecular formula of C₁₅H₂₀O₆ and a molecular weight of 296.32 g/mol, Mniopetal E serves as the structural prototype for mniopetals A–D and is distinguished from the closely related Mniopetal F by the presence of an additional hydroxyl group at the C-2 position [4].

Why Mniopetal E Cannot Be Casually Replaced by Other Drimane Sesquiterpenoids


Although mniopetals A–F share a common drimane sesquiterpenoid scaffold, their biological profiles diverge significantly due to subtle differences in oxygenation patterns. For instance, the presence of a γ-hydroxy-γ-lactone moiety in Mniopetal E (and its congeners A–D) contrasts with the simpler γ-lactone found in Mniopetal F, leading to distinct interactions with viral reverse transcriptases [1]. Direct comparative enzymatic assays reveal that Mniopetal E exhibits an EC₅₀ of 140 µM against HIV-1 RT, whereas the most potent family member, Mniopetal F, achieves an EC₅₀ of 30 µM [1]. Conversely, Mniopetal E demonstrates a unique ability to inhibit HIV-1 integrase (IC₅₀ = 2.0 µM), an activity not reported for Mniopetal F [2]. Such differences underscore that the mniopetals are not interchangeable tools for antiviral research. Furthermore, synthetic accessibility varies: Mniopetal E has been synthesized in 13 steps, while Mniopetal F requires 14 steps, impacting procurement strategies for chemical derivatization .

Quantitative Differentiation Evidence for Mniopetal E


HIV-1 Reverse Transcriptase Inhibition: Moderate Potency with a Defined Class Position

Mniopetal E inhibits HIV-1 reverse transcriptase (RT) with an EC₅₀ value of 140 µM. In a direct head-to-head comparison within the mniopetal family, Mniopetal E is 4.7-fold less potent than Mniopetal F (EC₅₀ = 30 µM) but 1.4-fold more potent than Mniopetal A (EC₅₀ = 197 µM) [1]. This positions Mniopetal E as an intermediate-potency member of the mniopetal class, making it suitable for structure–activity relationship (SAR) studies aimed at understanding the impact of the C-2 hydroxyl group on RT inhibition.

HIV-1 reverse transcriptase antiviral screening natural product

HIV-1 Integrase Inhibition: A Distinct Target Profile Not Shared by All Mniopetals

Mniopetal E inhibits HIV-1 integrase with an IC₅₀ of 2.0 µM (2000 nM) [1]. This activity is noteworthy because Mniopetal F, the most potent RT inhibitor in the family, has not been reported to inhibit integrase in the same assays. In contrast, the clinically approved integrase inhibitor Elvitegravir achieves an IC₅₀ of 0.7 nM against HIV-1 IIIB . While Mniopetal E is significantly less potent, its dual RT/integrase inhibition profile differentiates it from Mniopetal F and other drimane sesquiterpenoids, suggesting a unique binding mode or polypharmacology.

HIV-1 integrase antiviral target multi-target inhibitor

Structural Differentiation: The γ-Hydroxy-γ-Lactone Moiety as a Key Functional Handle

Mniopetal E possesses a γ-hydroxy-γ-lactone ring system (C ring), whereas Mniopetal F contains a simpler γ-lactone lacking the hydroxyl group at C-2 [1]. This structural distinction has synthetic and functional implications: the γ-hydroxy-γ-lactone of Mniopetal E serves as a versatile intermediate for further derivatization and is critical for its interaction with viral enzymes. In total synthesis, the construction of this moiety required an efficient transformation of a γ-lactone to the γ-hydroxy-γ-lactone, a step that is not required for Mniopetal F [2].

drimane sesquiterpenoid structure–activity relationship natural product chemistry

Synthetic Accessibility: A 13-Step Enantiospecific Total Synthesis

The first total synthesis of (−)-mniopetal E was achieved in 13 steps from a known 2,3-anhydro-D-arabinitol derivative, utilizing a stereoselective intramolecular Diels–Alder reaction as the key transformation [1]. In comparison, the first total synthesis of Mniopetal F required 14 steps . The shorter synthetic route to Mniopetal E, coupled with the establishment of its absolute stereochemistry, facilitates its production for research purposes and provides a more efficient platform for generating analogs.

total synthesis synthetic biology chemical procurement

Optimal Scientific and Procurement Applications for Mniopetal E


Structure–Activity Relationship (SAR) Studies on Drimane Sesquiterpenoid RT Inhibitors

With its intermediate RT inhibitory potency (EC₅₀ = 140 µM) and a well-defined structural difference (γ-hydroxy-γ-lactone) compared to the more potent Mniopetal F, Mniopetal E serves as an ideal reference compound for dissecting the contribution of the C-2 hydroxyl group to antiviral activity. Researchers can systematically compare Mniopetal E with other mniopetals to map pharmacophoric requirements. [1]

Dual-Target Antiviral Probe Development (RT and Integrase)

Mniopetal E's unique ability to inhibit both HIV-1 reverse transcriptase (EC₅₀ = 140 µM) and integrase (IC₅₀ = 2.0 µM) positions it as a valuable chemical probe for investigating polypharmacology in HIV therapy. While its potency is modest, it provides a starting point for designing dual-action inhibitors that could delay the emergence of drug-resistant viral strains. [1] [2]

Natural Product Derivatization and Medicinal Chemistry

The presence of a reactive γ-hydroxy-γ-lactone moiety makes Mniopetal E an attractive scaffold for semi-synthetic modification. Its 13-step total synthesis, which is one step shorter than that of Mniopetal F, also means that larger quantities can be produced more efficiently for medicinal chemistry campaigns aimed at optimizing antiviral potency and selectivity. [3]

Reference Standard for Analytical Method Development

Given its well-characterized absolute stereochemistry (established through enantiospecific total synthesis), Mniopetal E can be used as a certified reference material for HPLC, LC-MS, or NMR method validation in natural product research, particularly when analyzing fungal fermentation broths for mniopetal production. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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